molecular formula C20H21Cl2NO5S B11658985 Ethyl 5-acetyl-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11658985
M. Wt: 458.4 g/mol
InChI Key: RVIBFCGSDOVDHW-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its diverse applications in scientific research. This compound features a thiophene ring substituted with various functional groups, including an acetyl group, a butanamido group, and a dichlorophenoxy group. Its unique structure makes it a subject of interest in fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common route starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to form intermediate compounds. These intermediates undergo further reactions, including condensation with α-bromoketones, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

ETHYL 5-ACETYL-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antitumor properties and other therapeutic effects.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-ACETYL-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H21Cl2NO5S

Molecular Weight

458.4 g/mol

IUPAC Name

ethyl 5-acetyl-2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H21Cl2NO5S/c1-4-27-20(26)17-11(2)18(12(3)24)29-19(17)23-16(25)6-5-9-28-15-8-7-13(21)10-14(15)22/h7-8,10H,4-6,9H2,1-3H3,(H,23,25)

InChI Key

RVIBFCGSDOVDHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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